2,3,5,6-Tetrafluoro-4-sulfobenzoic acid

Description

The exact mass of the compound 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

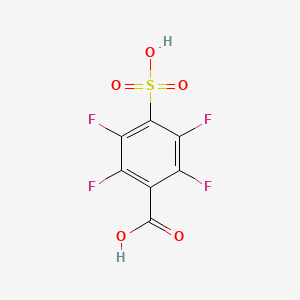

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O5S/c8-2-1(7(12)13)3(9)5(11)6(4(2)10)17(14,15)16/h(H,12,13)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNESNWCWZVATQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)O)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600145 | |

| Record name | 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125662-60-4 | |

| Record name | 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Sulfo-2,3,5,6-tetrafluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2,3,5,6-Tetrafluoro-4-sulfobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Molecular Design

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of rational design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and pharmacological profile.[1][2] Judicious fluorination can modulate acidity (pKa), lipophilicity, metabolic stability, and binding affinity, offering a powerful tool for optimizing lead compounds.[2]

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid (CAS No. 125662-60-4) stands as a prime exemplar of a highly functionalized, polyfluorinated building block.[3] Its structure, featuring a tetrafluorinated benzene ring bearing both a carboxylic acid and a sulfonic acid group, presents a unique combination of properties. This guide provides an in-depth analysis of its key physicochemical characteristics, offering insights into its behavior in chemical and biological systems and the rationale behind its utility as a versatile synthetic intermediate.[3][4]

Molecular Structure and Identity

The foundation of 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid's properties lies in its unique molecular architecture. The perfluorinated phenyl ring creates a potent electron-withdrawing environment, which dramatically influences the characteristics of the attached acidic functional groups.

Caption: Molecular Structure of 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 125662-60-4 | [3][5][6] |

| Molecular Formula | C₇H₂F₄O₅S | [3][7] |

| Molecular Weight | 274.14 g/mol | [3] |

| Appearance | Light yellow to brown powder or crystal | [3][5] |

| Predicted Density | 1.936 g/cm³ | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 9 |[7] |

Acidity and Ionization States (pKa)

Sulfonic Acid Group (pKa₁)

Sulfonic acids are intrinsically strong acids. For example, p-toluenesulfonic acid has a pKa of approximately -2.8. The tetrafluorinated ring in 2,3,5,6-tetrafluoro-4-sulfobenzoic acid acts as a powerful inductive electron-withdrawing group, further stabilizing the resulting sulfonate anion. This effect significantly increases the acidity.

-

Causality: The four fluorine atoms pull electron density away from the aromatic ring, which in turn pulls density from the sulfonyl group. This delocalizes the negative charge of the conjugate base (sulfonate) more effectively, stabilizing it and making the parent acid stronger.

-

Expected pKa₁: The pKa of the sulfonic acid group is predicted to be well below 0. Under virtually all aqueous conditions, including highly acidic media, this group will exist in its deprotonated, anionic sulfonate form (-SO₃⁻).

Carboxylic Acid Group (pKa₂)

The pKa of benzoic acid is approximately 4.2. Fluorine substitution is known to increase the acidity of benzoic acids.[8] For instance, the pKa of 4-fluorobenzoic acid is 4.14, while that of the more inductively affected 2-fluorobenzoic acid is 3.27.[8] In the target molecule, the carboxylic acid is influenced by three powerful electron-withdrawing factors:

-

The cumulative inductive effect of four fluorine atoms on the ring.

-

The resonance and inductive effect of the para-sulfonate group (-SO₃⁻), which is present after the first deprotonation.

-

The proximity of two ortho-fluorine atoms.

-

Causality: These combined effects strongly stabilize the carboxylate anion, shifting the equilibrium toward dissociation. The impact of a fully fluorinated ring is substantial; for example, the phenolic proton of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid has a pKa of 5.3, a full 4 pKa units lower than that of 4-hydroxybenzoic acid (pKa 9.3).[9] Applying this logic, the carboxylic acid pKa will be significantly lower than that of benzoic acid.

-

Expected pKa₂: The pKa of the carboxylic acid group is estimated to be in the range of 1.0–2.5, making it a considerably strong organic acid. At physiological pH (7.4), this group will be fully deprotonated to the carboxylate (-COO⁻).

Table 2: Estimated pKa Values

| Acidic Group | Estimated pKa Range | State at pH 7.4 | Rationale |

|---|---|---|---|

| Sulfonic Acid (-SO₃H) | < 0 | Deprotonated (-SO₃⁻) | Strong intrinsic acidity, enhanced by C₆F₄ ring. |

| Carboxylic Acid (-COOH)| 1.0 – 2.5 | Deprotonated (-COO⁻) | Strong inductive effect from C₆F₄ ring and -SO₃⁻ group. |

Lipophilicity and Partitioning Behavior (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).[10] For ionizable molecules like 2,3,5,6-tetrafluoro-4-sulfobenzoic acid, the distribution coefficient (LogD), which accounts for all ionic species at a given pH, is a more relevant descriptor.

-

Structural Duality: This molecule possesses both lipophilic (the tetrafluorophenyl ring) and highly hydrophilic (the sulfonate and carboxylate anions) regions. This amphiphilic character underpins its utility as a surfactant and dispersant.[3]

-

LogP vs. LogD: The theoretical LogP describes the partitioning of the fully protonated, neutral species. Given the molecule's extreme acidity, this neutral form does not exist in any significant concentration in aqueous solution, making experimental LogP measurement impractical. Predicted LogP values vary widely, with one database suggesting values of 2.27 and 0.6, highlighting the difficulty of computational prediction for such a complex structure.[7]

-

Expected LogD: At physiological pH 7.4, the molecule exists as a dianion. The presence of two formal negative charges will dominate its partitioning behavior, making it overwhelmingly hydrophilic. The LogD at pH 7.4 is therefore expected to be highly negative, indicating a strong preference for the aqueous phase over an organic phase like n-octanol. This high water solubility is advantageous for creating aqueous formulations.[3]

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate the estimated pKa values, a potentiometric titration is the gold-standard method.[11][12] It relies on monitoring the change in pH of a solution of the acid as a standardized base is incrementally added.

Principle of the Method

A solution of 2,3,5,6-tetrafluoro-4-sulfobenzoic acid is titrated with a strong base of known concentration (e.g., NaOH). The pH is measured after each addition of titrant. A plot of pH versus the volume of titrant added yields a titration curve with inflection points corresponding to the equivalence points. The pKa is the pH at which the acidic species and its conjugate base are present in equal concentrations, found at the midpoint of the buffer regions (half-equivalence points). Given the expected pKa values, two distinct equivalence points should be observable.

Workflow Diagram

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Step-by-Step Methodology

-

Titrant Standardization:

-

Accurately weigh approximately 0.4 g of dried potassium hydrogen phthalate (KHP), a primary standard, and dissolve it in ~50 mL of CO₂-free deionized water.

-

Titrate this solution with the prepared ~0.1 M NaOH solution using a calibrated pH meter.

-

The equivalence point is used to calculate the exact concentration of the NaOH solution.

-

Causality: Using a primary standard like KHP ensures the titrant concentration is known with high accuracy, which is critical for the final pKa calculation.

-

-

Sample Preparation:

-

Accurately weigh an appropriate amount of 2,3,5,6-tetrafluoro-4-sulfobenzoic acid (e.g., 50 mg) and dissolve it in 50 mL of CO₂-free deionized water in a titration vessel.

-

Causality: CO₂-free water is essential because dissolved atmospheric CO₂ forms carbonic acid, which would interfere with the titration of the target acid, especially for the second, less acidic proton.

-

-

Titration Procedure:

-

Calibrate the pH electrode using at least three standard buffers that bracket the expected pKa values (e.g., pH 1.68, 4.01, and 7.00).

-

Immerse the calibrated pH electrode and a temperature probe into the sample solution.

-

Add the standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL) using an automated burette.

-

Record the pH and total volume of titrant added after the reading stabilizes with each increment. Continue the titration well past the second expected equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

To accurately locate the equivalence points (V_eq1 and V_eq2), calculate and plot the first derivative (ΔpH/ΔV). The peaks of this plot correspond to the equivalence points.

-

The pKa of the second acidic proton (pKa₂) is equal to the pH at the half-equivalence point: pH at V = (V_eq1 + V_eq2) / 2.

-

The pKa of the first, highly acidic proton (pKa₁) is determined from the pH at V = V_eq1 / 2. This may be difficult to determine accurately if the starting pH is already above the pKa.

-

Conclusion

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is a highly functionalized molecule whose physicochemical properties are dominated by the powerful electron-withdrawing nature of its perfluorinated ring. This structure renders both of its acidic groups exceptionally strong, ensuring they are ionized across a wide pH range. Its dual hydrophilic-lipophilic character makes it a valuable tool, acting as a unique building block for advanced materials and as a potential intermediate in pharmaceutical synthesis where modulation of acidity and solubility is desired.[3] A thorough understanding of its properties, particularly its ionization behavior (pKa/LogD), is essential for its effective application in research and development.

References

-

4-Sulfo-2,3,5,6-tetrafluorobenzoic acid. Chem-Impex.

-

LogP—Making Sense of the Value. ACD/Labs.

-

The Role of Fluorinated Benzoic Acids in Drug Discovery. BOC Sciences.

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.

-

Synthesis and reactions of 4-sulpho-2,3,5,6,-tetrafluorobenzoic acid. Scilit.

-

4-SULFO-2,3,5,6-TETRAFLUOROBENZOIC ACID Chemical Properties. ChemicalBook.

-

The Role of Fluorinated Benzoic Acids in Drug Discovery. Autech Industry Co.,Limited.

-

2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid. PubChem, National Center for Biotechnology Information.

-

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid 96. Sigma-Aldrich.

-

Methods for Determination of Lipophilicity. Encyclopedia.pub.

-

A High-Throughput Method for Lipophilicity Measurement. PMC, National Institutes of Health.

-

125662-60-4(4-SULFO-2,3,5,6-TETRAFLUOROBENZOIC ACID) Product Description. ChemicalBook.

-

The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

-

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. Ossila.

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC, National Institutes of Health.

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications.

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

-

Development of Methods for the Determination of pKa Values. PMC, National Institutes of Health.

-

2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-Tetrafluorobenzoate. MDPI.

-

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. BU CyberSec Lab.

-

2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid. ChemicalBook.

-

2,3,4,5-Tetrafluorobenzoic acid 99. Sigma-Aldrich.

-

2,3,5,6-Tetrafluoro-4-oxalobenzoic acid. PubChem, National Center for Biotechnology Information.

-

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid. LookChem.

-

2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid(652-34-6) 13C NMR spectrum. ChemicalBook.

-

Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI.

-

Applications of Fluorine in Medicinal Chemistry. PubMed, National Institutes of Health.

-

On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. ACS Publications.

-

How to Predict the pKa of Any Compound in Any Solvent. ACS Publications.

-

Supplementary Information. The Royal Society of Chemistry.

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.

-

2,3,4,5,6-Pentafluorobenzoic acid 99. Sigma-Aldrich.

-

Buy 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid. Smolecule.

-

Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Wiley Online Library.

-

Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Academia.edu.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. scilit.com [scilit.com]

- 5. 4-SULFO-2,3,5,6-TETRAFLUOROBENZOIC ACID CAS#: 125662-60-4 [amp.chemicalbook.com]

- 6. 125662-60-4 CAS MSDS (4-SULFO-2,3,5,6-TETRAFLUOROBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid|lookchem [lookchem.com]

- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 9. ossila.com [ossila.com]

- 10. acdlabs.com [acdlabs.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Sulfo-2,3,5,6-tetrafluorobenzoic Acid: Molecular Structure, Properties, and Synthetic Considerations

This technical guide provides a comprehensive overview of 4-Sulfo-2,3,5,6-tetrafluorobenzoic acid, a highly functionalized aromatic compound of significant interest to researchers and professionals in drug development, materials science, and analytical chemistry. This document delves into its molecular structure, physicochemical properties, and provides expert insights into its synthesis and characterization, grounded in established scientific principles.

Introduction and Significance

4-Sulfo-2,3,5,6-tetrafluorobenzoic acid is a unique chemical entity characterized by a perfluorinated benzene ring bearing both a carboxylic acid and a sulfonic acid group. This combination of functionalities imparts a distinct set of properties, making it a valuable building block and reagent. The electron-withdrawing nature of the fluorine atoms significantly influences the acidity of both the carboxylic and sulfonic acid moieties, enhancing its reactivity and utility in various chemical transformations.[1]

The presence of the sulfonic acid group confers increased water solubility and introduces a potential site for electrostatic interactions, a feature leveraged in the development of surfactants, dispersants, and functional polymers.[1] In the pharmaceutical realm, the tetrafluorinated phenyl ring is a bioisostere for a phenyl ring, offering modulated lipophilicity and metabolic stability, which are critical parameters in drug design. Its applications extend to analytical chemistry, where it can be used as a reagent for developing sensitive detection methods.[1]

Molecular Structure and Physicochemical Properties

The structural and physical properties of 4-Sulfo-2,3,5,6-tetrafluorobenzoic acid are fundamental to its application. A summary of its key quantitative data is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C7H2F4O5S | [1][2] |

| Molecular Weight | 274.14 g/mol | [1][2] |

| CAS Number | 125662-60-4 | [1][2] |

| Appearance | Light yellow to brown crystalline powder | [1] |

| Purity | ≥ 95% (typically by HPLC) | [1] |

| Storage Conditions | Room Temperature | [1] |

The molecular structure of 4-Sulfo-2,3,5,6-tetrafluorobenzoic acid is depicted in the following diagram:

Caption: 2D structure of 4-Sulfo-2,3,5,6-tetrafluorobenzoic acid.

Synthesis and Characterization: A Field-Proven Perspective

The synthesis of 4-Sulfo-2,3,5,6-tetrafluorobenzoic acid typically originates from commercially available pentafluorobenzoic acid. A representative and scientifically sound synthetic workflow is outlined below. This protocol is a composite based on established methodologies for the synthesis of similar fluorinated aromatic compounds.

Representative Synthetic Workflow

The synthesis can be conceptualized as a two-step process: introduction of a sulfur-containing functionality at the 4-position, followed by oxidation to the sulfonic acid.

Sources

A Technical Guide to the Solubility of 2,3,5,6-Tetrafluoro-4-sulfobenzoic Acid in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility and provides practical, step-by-step protocols for empirical determination in the laboratory.

Introduction: Understanding the Molecule

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is a unique molecule characterized by a perfluorinated benzene ring appended with both a carboxylic acid and a sulfonic acid group.[1][2][3] This distinct structure, featuring highly polar functional groups and a nonpolar aromatic core, dictates a complex solubility profile that is critical to understand for applications ranging from pharmaceutical synthesis to materials science.[2]

Key Physicochemical Properties:

| Property | Value/Information | Source |

| Molecular Formula | C₇H₂F₄O₅S | [1][3] |

| Molecular Weight | 274.15 g/mol | [1][3] |

| Appearance | Light yellow to brown powder or crystal | [1][2][4] |

| Functional Groups | Carboxylic Acid (-COOH), Sulfonic Acid (-SO₃H), Tetrafluorophenyl Ring | [2] |

The presence of two acidic functional groups, the carboxylic acid and the even more acidic sulfonic acid, suggests that the solubility of this compound will be highly pH-dependent in aqueous solutions. The tetrafluorinated ring, while contributing to the molecule's stability and reactivity, also introduces a significant hydrophobic character.[2][5]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This principle states that substances with similar polarities are more likely to be soluble in one another. The solubility of 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid in any given solvent is a result of the interplay between its polar and nonpolar characteristics.

Polar Solvents (Protic and Aprotic)

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are capable of hydrogen bonding. The carboxylic and sulfonic acid groups of the target molecule can act as both hydrogen bond donors and acceptors. Therefore, a high degree of solubility is anticipated in these solvents. The solubility of benzoic acid and its derivatives in alcohols like methanol and ethanol is generally high.[7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but do not have O-H or N-H bonds. They can act as hydrogen bond acceptors. Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute are expected to lead to good solubility.

Nonpolar Solvents (e.g., Hexane, Toluene)

The perfluorinated phenyl ring is the primary contributor to the nonpolar character of the molecule. This feature suggests some degree of solubility in nonpolar solvents. However, the highly polar sulfonic and carboxylic acid groups will likely limit this solubility. The solubility of substituted benzoic acids in nonpolar solvents like benzene and cyclohexane has been studied and is generally lower than in polar solvents.[8]

Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate)

These solvents possess both polar and nonpolar characteristics. It is plausible that they will exhibit moderate solvating power for 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid by interacting with both the fluorinated ring and the polar functional groups.

The following diagram illustrates the logical flow for predicting solubility based on solvent and solute properties.

Caption: Logical flow for predicting solubility.

Experimental Determination of Solubility

Given the absence of specific published solubility data, empirical determination is essential. The following is a detailed protocol for determining the solubility of 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid in various laboratory solvents. This method is based on the isothermal shake-flask method, a reliable and widely used technique.[9]

Materials and Equipment

-

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid

-

A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm)

-

Volumetric flasks

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Supersaturated Solutions :

-

Accurately weigh an excess amount of 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid and place it into a series of vials.

-

Add a known volume of each selected solvent to the respective vials. Ensure there is undissolved solid material at the bottom of each vial.[10]

-

-

Equilibration :

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.

-

-

Phase Separation :

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.45 µm filter to remove any particulate matter.

-

-

Sample Preparation for Analysis :

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification :

-

Analyze the diluted samples using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of the dissolved solute.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Calculation and Reporting :

-

Calculate the solubility from the determined concentration, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Safety Considerations

-

Always consult the Safety Data Sheet (SDS) for 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid and all solvents used.[11][12][13][14]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle all chemicals in a well-ventilated fume hood.

Conclusion

The solubility of 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is governed by its unique molecular structure, which combines highly polar functional groups with a nonpolar perfluorinated aromatic ring. While theoretical predictions suggest high solubility in polar solvents and lower solubility in nonpolar solvents, empirical determination is crucial for obtaining accurate quantitative data. The detailed experimental protocol provided in this guide offers a robust framework for researchers to precisely measure the solubility of this compound in a variety of common laboratory solvents, thereby facilitating its effective use in scientific research and development.

References

-

Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]

-

Bu, F.-Z., Meng, S.-S., Wang, L.-Y., & Li, Y.-T. (2024, February). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Molecular Structure. [Link]

-

Acree, W. E., Jr. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing. [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Acree, W. E., Jr. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. [Link]

-

Wikipedia. (n.d.). Benzoic acid. [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid. [Link]

-

BU CyberSec Lab. (n.d.). 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. [Link]

-

LookChem. (n.d.). 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid. [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzoic acid. [Link]

Sources

- 1. 4-SULFO-2,3,5,6-TETRAFLUOROBENZOIC ACID CAS#: 125662-60-4 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid|lookchem [lookchem.com]

- 4. 125662-60-4 CAS MSDS (4-SULFO-2,3,5,6-TETRAFLUOROBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CAS 652-36-8: 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic … [cymitquimica.com]

- 6. chem.ws [chem.ws]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

A Predictive Guide to the ¹H and ¹³C NMR Spectra of 2,3,5,6-Tetrafluoro-4-sulfobenzoic Acid

Abstract

Introduction: The Challenge of Characterizing a Multifunctional Aromatic

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is a highly functionalized aromatic compound featuring a tetrafluorinated benzene ring substituted with both a carboxylic acid and a sulfonic acid group.[1] This unique combination of electron-withdrawing groups suggests potential applications in materials science, as a polymer additive, or in pharmaceutical synthesis.[1] The definitive structural confirmation of such a molecule relies heavily on spectroscopic techniques, with NMR being the most powerful.

Given the absence of published experimental spectra for this specific molecule, this guide employs a predictive methodology. By analyzing the distinct electronic environment of each nucleus and drawing parallels with known spectral data of related compounds—such as fluorinated benzoic acids and aromatic sulfonic acids—we can construct a reliable, theoretical spectrum. This predictive framework provides a robust hypothesis for chemists to verify against experimentally acquired data.

Molecular Structure and Symmetry Considerations

The structure of 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid possesses a plane of symmetry that bisects the C1-C4 axis and the C-S and C-C bonds of the substituents. This symmetry element renders specific pairs of atoms chemically and magnetically equivalent.

dot

Figure 1: Molecular structure and atom numbering for 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid.

Symmetry Implications:

-

Carbon Atoms: The molecule has five unique carbon environments: C1, C4, the equivalent pair C2/C6, the equivalent pair C3/C5, and the carboxylic carbon (C7).

-

Fluorine Atoms: There are two unique fluorine environments: the equivalent pair attached to C2/C6 and the equivalent pair attached to C3/C5.

-

Hydrogen Atoms: The molecule contains two acidic protons (one on the carboxylic acid and one on the sulfonic acid) and no aromatic protons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to be simple, showing only signals for the two acidic protons. The chemical shifts of such protons are highly sensitive to solvent, concentration, and temperature due to hydrogen bonding.

-

Carboxylic Acid Proton (-COOH): A single, broad resonance is expected at a significant downfield shift, typically in the range of δ 12.0 - 14.0 ppm . This is characteristic of carboxylic acid protons in highly electron-deficient aromatic systems.[2]

-

Sulfonic Acid Proton (-SO₃H): A second, broad singlet is predicted, also in the downfield region, likely between δ 9.0 - 12.0 ppm . The exact position can vary and may overlap with the carboxylic acid proton signal or the water resonance in the solvent.[3]

Predicted ¹³C NMR Spectrum: A Detailed Analysis

The proton-decoupled ¹³C NMR spectrum will be significantly more complex and informative due to spin-spin coupling between the carbon and fluorine nuclei (J-coupling). The strong electron-withdrawing nature of both the fluorine and sulfonyl groups will shift the aromatic carbons downfield. The key diagnostic feature will be the multiplicity of each carbon signal, which arises from coupling to nearby fluorine atoms.

Predicted Chemical Shifts and C-F Coupling Patterns:

-

C7 (Carboxylic Acid): δ ≈ 165 ppm (triplet, ³J_CF ≈ 3-5 Hz) The carboxylic carbon is expected in the typical range for aromatic acids.[4] It will be coupled to the two equivalent ortho fluorines on C2 and C6. This three-bond C-F coupling (³J_CF) will likely split the signal into a triplet.

-

C2/C6 (Fluorine-bearing): δ ≈ 145-150 ppm (doublet of multiplets, ¹J_CF > 240 Hz) Carbons directly bonded to fluorine exhibit a very large one-bond coupling constant (¹J_CF).[5][6] This signal will be dominated by a large doublet splitting. Each line of this doublet will be further split by coupling to the adjacent fluorine on C3/C5 (²J_CF, ortho, ≈ 20-25 Hz) and the more distant fluorine on C5/C3 (³J_CF, meta, ≈ 5-8 Hz), resulting in a complex multiplet, likely appearing as a doublet of triplets or a doublet of doublet of doublets.

-

C3/C5 (Fluorine-bearing): δ ≈ 140-145 ppm (doublet of multiplets, ¹J_CF > 240 Hz) Similar to C2/C6, these carbons will show a large ¹J_CF splitting. They are coupled to the adjacent fluorines at C2/C6 and C4 (which has no fluorine). The resulting multiplet structure will be complex, again dominated by the large one-bond C-F coupling.

-

C4 (ipso-SO₃H): δ ≈ 130-135 ppm (triplet, ²J_CF ≈ 20-25 Hz) This carbon, attached to the sulfonic acid group, is deshielded. It is coupled to the two equivalent ortho fluorines on C3 and C5. This two-bond coupling (²J_CF) is expected to be significant and will split the signal into a triplet.

-

C1 (ipso-COOH): δ ≈ 110-115 ppm (triplet, ²J_CF ≈ 20-25 Hz) The carbon bearing the carboxylic acid group will be coupled to the two equivalent ortho fluorines on C2 and C6, resulting in a triplet due to ²J_CF coupling. Its chemical shift is expected to be the most upfield of the aromatic carbons due to the resonance effects of the carboxyl group.

Summary of Predicted NMR Data

The predicted spectral data is consolidated in the table below for ease of reference.

| Atom Assignment | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Predicted ¹³C Multiplicity | Predicted J-Coupling (Hz) |

| -SO₃H | 9.0 - 12.0 (broad s) | - | - | - |

| -COOH | 12.0 - 14.0 (broad s) | - | - | - |

| C 7 (-COOH) | - | ~165 | Triplet | ³J_CF ≈ 3-5 |

| C 2 / C 6 | - | 145 - 150 | Doublet of Multiplets | ¹J_CF > 240, ²J_CF ≈ 20-25, ³J_CF ≈ 5-8 |

| C 3 / C 5 | - | 140 - 145 | Doublet of Multiplets | ¹J_CF > 240, ²J_CF ≈ 20-25, ³J_CF ≈ 5-8 |

| C 4 (-SO₃H) | - | 130 - 135 | Triplet | ²J_CF ≈ 20-25 |

| C 1 (-COOH) | - | 110 - 115 | Triplet | ²J_CF ≈ 20-25 |

Recommended Experimental Protocol

To acquire high-quality NMR spectra for 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid, the following protocol is recommended.

dot

Figure 2: Recommended workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid.

-

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its ability to dissolve polar, acidic compounds and to slow the exchange of acidic protons, potentially leading to sharper signals.[7]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup (400 MHz or higher field spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

-

Perform automated or manual shimming procedures to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

A typical experiment would involve 16 scans with a relaxation delay of 4 seconds to ensure quantitative integration if needed (though not critical for this molecule).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (zgpg30 or similar pulse program).

-

Due to the lower natural abundance of ¹³C and the splitting of signals by fluorine, a higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 2 seconds is a reasonable starting point.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Manually phase correct both the ¹H and ¹³C spectra.

-

Calibrate the chemical shift axis. For the ¹H spectrum, reference the residual solvent peak of DMSO-d₅ to δ 2.50 ppm. For the ¹³C spectrum, reference the DMSO-d₆ septet to δ 39.52 ppm.[7]

-

Conclusion

This guide provides a robust, theory-grounded prediction of the ¹H and ¹³C NMR spectra of 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid. The key identifiers for this molecule are the absence of aromatic proton signals and a complex ¹³C spectrum characterized by five distinct signals with large ¹J_CF couplings and smaller, diagnostically valuable long-range C-F couplings. The provided experimental protocol offers a clear path for researchers to obtain and confirm these spectral features. This predictive analysis serves as a critical first step in the comprehensive characterization of this and other novel, highly functionalized fluorochemicals.

References

-

Evans, D.F. (1960). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 3(5), 423-425. Available at: [Link]

-

Al-Bataineh, S., et al. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. SCIENTIA, 34(2), 1-5. Available at: [Link]

-

Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. Available at: [Link]

-

Johnson, A. (2008). 13C NMR of fluorinated aromatics. IONiC/VIPEr. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Chemical Biology, 3(5), 569-577. Available at: [Link]

- Block, E., et al. (1981). 1H NMR and 13C NMR spectra of disulfides, thiosulfinates and thiosulfonates. Organic Magnetic Resonance, 15(3), 299-310.

-

Harris, R. K., et al. (2010). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. (2018). Supplementary Information for the oxidation of aldehydes. Available at: [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

-

Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. Available at: [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information for Decarboxylative Formylation of Aryl Halides. Available at: [Link]

-

University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). m-Fluorobenzoic acid - Optional[13C NMR]. Retrieved from [Link]

-

Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

-

American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-798. Available at: [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. rsc.org [rsc.org]

- 3. 1H NMR and 13C NMR spectra of disulfides, thiosulfinates and thiosulfonates | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. sfu.ca [sfu.ca]

- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the Synthesis of 2,3,5,6-Tetrafluoro-4-sulfobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the key synthetic pathways for preparing 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid, a critical fluorinated building block in pharmaceutical and materials science applications. The unique electronic properties conferred by its polysubstituted aromatic ring make it a valuable component in the design of novel therapeutic agents and advanced materials. This document will delve into the primary, field-proven synthesis route, offering mechanistic insights, step-by-step protocols, and a discussion of alternative strategies.

Introduction: The Significance of 2,3,5,6-Tetrafluoro-4-sulfobenzoic Acid

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid (TFSA) is a highly specialized compound whose fluorinated structure enhances its reactivity and solubility in a variety of solvents. The presence of both a carboxylic acid and a sulfonic acid group on a tetrafluorinated benzene ring provides multiple points for chemical modification, making it a versatile intermediate. In the pharmaceutical industry, its derivatives are explored for their potential as active pharmaceutical ingredients (APIs). In materials science, the sulfonic acid moiety contributes to its utility as a surfactant, dispersant, and a component in the synthesis of advanced polymers with improved surface properties and stability.

Primary Synthesis Route: A Two-Step Approach from Pentafluorobenzoic Acid

The most established and reliable method for the synthesis of 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid commences with the readily available starting material, pentafluorobenzoic acid. This pathway involves a two-step sequence: a nucleophilic aromatic substitution to introduce a thiol group, followed by a robust oxidation to yield the target sulfonic acid.

Caption: Alternative synthesis via direct sulfonation.

Challenges and Considerations: The tetrafluorinated benzene ring is highly deactivated towards electrophilic attack due to the strong electron-withdrawing nature of the fluorine atoms. Therefore, harsh reaction conditions, such as the use of fuming sulfuric acid (oleum), would be necessary. Such conditions could potentially lead to side reactions, including decarboxylation or degradation of the starting material. The regioselectivity of the sulfonation would also need to be carefully controlled.

Conclusion

The synthesis of 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is most effectively achieved through a two-step process starting from pentafluorobenzoic acid. This method, involving an initial thiolation followed by oxidation, is well-supported by existing literature and offers a reliable pathway to this valuable compound. While alternative routes such as direct sulfonation are theoretically possible, they present significant challenges related to the deactivated nature of the aromatic ring. For researchers and professionals in drug development and materials science, the primary synthesis route provides a robust and scalable method for accessing this key fluorinated building block.

References

- Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid.

- Production of 2,3,5,6-tetrafluoro-4-mercaptobenzoic acid.

Navigating the Corrosive Landscape: A Technical Guide to the Safe Handling, Storage, and Disposal of 2,3,5,6-Tetrafluoro-4-sulfobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and materials science, fluorinated organic compounds are indispensable tools, offering unique properties that drive innovation. Among these, 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid stands out for its utility as a versatile building block. However, its potent chemical nature necessitates a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. This guide, compiled from established safety principles for corrosive materials and data on structurally similar compounds, provides an in-depth framework for the safe handling, storage, and disposal of this valuable reagent.

Unveiling the Chemical Identity and Hazard Profile

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is a solid organic acid that, due to its chemical structure, is classified as a corrosive material.[1] Understanding its fundamental properties is the first step in establishing safe laboratory practices.

Table 1: Physicochemical Properties of 2,3,5,6-Tetrafluoro-4-sulfobenzoic Acid

| Property | Value | Source |

| Chemical Formula | C₇H₂F₄O₅S | [1] |

| Molecular Weight | 274.15 g/mol | [1] |

| Appearance | Powder to crystal | [1] |

| Hazard Class | 8 (Corrosive) | [1] |

The primary hazard associated with this compound is its corrosivity.[1] Corrosive solids can cause severe damage to skin, eyes, and the respiratory tract upon contact.[2][3] The dust of corrosive solids can react with moisture on the skin or in the respiratory system, leading to chemical burns.[2]

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

This classification is based on the similar compound 2,3,4,6-Tetrafluorobenzoic acid and should be treated as a minimum precaution.

The Cornerstone of Safety: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling corrosive solids. The goal is to create a complete barrier between the researcher and the chemical.

-

Eye and Face Protection: At a minimum, chemical safety goggles are required.[6] For tasks with a higher risk of splashing or dust generation, a face shield worn in conjunction with goggles is essential for full facial protection.[2][6][7]

-

Hand Protection: Chemical-resistant gloves are mandatory.[6] Given that many corrosive materials can penetrate standard nitrile gloves, it is advisable to consult glove manufacturer compatibility charts.[8] For enhanced protection, consider double-gloving.

-

Body Protection: A lab coat is the minimum requirement.[6] In situations where there is a significant risk of contact, a chemical-resistant apron worn over the lab coat provides an additional layer of safety.[6][7]

-

Footwear: Fully enclosed shoes are required in any laboratory setting.

-

Respiratory Protection: When working with the powder outside of a certified chemical fume hood, or if dust generation is likely, a respirator appropriate for acidic dusts and mists should be worn.[9]

Engineering Controls: The First Line of Defense

Whenever feasible, engineering controls should be the primary method for minimizing exposure to 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid.

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be conducted in a properly functioning chemical fume hood.[2][10][11] This is critical for preventing the inhalation of corrosive dust.[2]

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any airborne contaminants.[12]

Methodical Handling and Storage: A Protocol for Prevention

Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring the long-term integrity of the chemical.

Handling Procedures

-

Avoid Dust Formation: Handle the solid carefully to minimize the generation of dust.

-

Incompatible Materials: Keep the acid away from bases, oxidizing agents, and other incompatible materials to prevent vigorous and potentially hazardous reactions.[4]

-

Adding to Solvents: When dissolving the solid, always add the acid to the solvent slowly and with continuous stirring.[10] Never add solvent to the acid.

-

Cleanliness: Promptly clean up any spills, no matter how small.[13] Wipe down work surfaces and equipment after use to remove any residual corrosive material.[11]

Storage Protocols

-

Dedicated and Segregated Storage: Store 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid in a dedicated, well-ventilated cabinet for corrosive materials.[3][12] It is crucial to segregate it from incompatible substances, particularly bases.[12]

-

Container Integrity: Ensure the storage container is in good condition, tightly sealed, and clearly labeled.[6][14]

-

Storage Location: Store containers on lower shelves, below eye level, to minimize the risk of dropping and subsequent spillage.[6][10]

-

Secondary Containment: Utilize secondary containment trays to capture any potential leaks or spills.[10][12]

Emergency Preparedness: A Rapid and Informed Response

In the event of an accidental exposure or spill, a swift and correct response is critical to minimizing harm.

First Aid Measures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][15] Remove any contaminated clothing while continuing to flush.[2][15] Seek immediate medical attention.[16]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2][15] Seek immediate medical attention.[16]

-

Inhalation: Move the affected individual to fresh air.[4][17] If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[17] If the person is conscious, rinse their mouth with water and have them drink a small amount of water.[5] Seek immediate medical attention.[16]

Accidental Release Measures

-

Small Spills: For minor spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.[13][18] The spill area should then be neutralized with a suitable agent (such as sodium bicarbonate for acids) and cleaned thoroughly.[13]

-

Large Spills: Evacuate the area immediately and contact your institution's emergency response team.

Toxicological and Ecological Considerations: A Broader Perspective

The introduction of fluorine atoms into organic molecules can significantly alter their toxicological and environmental profiles.

Toxicological Insights

While specific toxicological data for 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is limited, the general properties of fluorinated aromatic acids suggest that they can be irritants to the skin, eyes, and respiratory system.[4][5] The presence of fluorine can increase the acidity of the carboxylic acid group, potentially enhancing its corrosive effects.[19][20] Furthermore, the metabolism of some fluorinated compounds can lead to the formation of toxic byproducts.[19][21]

Ecological Profile

Sulfonated aromatic compounds, as a class, can be mobile in aquatic systems.[22] While some are biodegradable, many are resistant to degradation and can persist in the environment.[23][24][25] The ecotoxicity of these compounds varies, but their release into waterways can have adverse effects on aquatic life.[22] Therefore, it is imperative that 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid and its waste are disposed of in accordance with all local, state, and federal regulations for hazardous chemical waste.

Logical Workflow for Safe Handling

The following diagram illustrates the critical decision points and actions for the safe handling of 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid.

Caption: A logical workflow for the safe handling of 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid.

Conclusion: A Culture of Safety

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is a powerful tool in the arsenal of researchers and drug development professionals. However, its corrosive nature demands a culture of safety built on a foundation of knowledge, preparedness, and meticulous adherence to established protocols. By internalizing the principles outlined in this guide, scientists can mitigate the risks associated with this compound and continue to push the boundaries of scientific discovery in a safe and responsible manner.

References

-

CoAction Specialty Insurance Group. (n.d.). How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. Retrieved from [Link]

-

EnviroServe. (n.d.). Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. Retrieved from [Link]

-

Schwitzguébel, J. P., et al. (2002). Sulphonated Aromatic Pollutants: Limits of Microbial Degradability and Potential of Phytoremediation. Reviews in Environmental Science and Bio/Technology, 1(1), 69-81. Retrieved from [Link]

-

Schwitzguébel, J. P., et al. (2002). Sulphonated aromatic pollutants. Limits of microbial degradability and potential of phytoremediation. Reviews in Environmental Science and Bio/Technology, 1(1), 69-81. Retrieved from [Link]

-

DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

-

Unknown. (n.d.). 10.7 Handling Procedures for Corrosive Materials. Retrieved from [Link]

-

King Abdullah University of Science and Technology. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

-

Weber Logistics. (2024, February 15). Storage of corrosive chemicals: 5 warehousing essentials. Retrieved from [Link]

-

OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

-

Chemscape Safety Technologies. (2023, November 17). How to Safely Handle & Store Corrosive Substances. Retrieved from [Link]

-

Virtual College. (n.d.). Acid or Corrosive Substance First Aid. Retrieved from [Link]

-

Lofrano, G., et al. (2012). Fate of Aromatic Sulfonates in Fluvial Environment. Water, Air, & Soil Pollution, 223(8), 5159-5167. Retrieved from [Link]

-

Stanford University Environmental Health & Safety. (2024, September 11). General Use SOP - Corrosive Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). Biodegradation of sulfonated aromatic compounds. Retrieved from [Link]

-

Tan, N. C. G., et al. (2005). Fate and biodegradability of sulfonated aromatic amines. Biodegradation, 16(2), 131-142. Retrieved from [Link]

-

Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

-

Wayne State University Office of Environmental Health and Safety. (n.d.). Corrosive Chemicals SOP. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

-

MacDonald Phillips, M. M., et al. (2007). Fluorotelomer acids are more toxic than perfluorinated acids. Environmental Science & Technology, 41(20), 7159-7163. Retrieved from [Link]

-

DENIOS Inc. (n.d.). Corrosive Substances: Handling & Safety in Businesses. Retrieved from [Link]

-

ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]

-

FireRescue1. (2017, September 7). Hazmat basics: 10 keys to effective firefighter response. Retrieved from [Link]

-

Tichý, M., et al. (2010). Toxicity of perfluorinated carboxylic acids for aquatic organisms. Interdisciplinary Toxicology, 3(2), 67-71. Retrieved from [Link]

-

O'Hagan, D. (2008). Chemical Aspects of Human and Environmental Overload with Fluorine. Molecules, 13(10), 2500-2515. Retrieved from [Link]

-

Johnson, B. F., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 735-737. Retrieved from [Link]

-

Pattison, F. L. M., & Peters, D. A. V. (1966). Toxic fluorine compounds. The use of the ω-fluorine atom in the study of the metabolism of fatty acids containing ethyl, n-propyl and isopropyl branches. The Biochemical Journal, 100(3), 689-692. Retrieved from [Link]

Sources

- 1. 125662-60-4 CAS MSDS (4-SULFO-2,3,5,6-TETRAFLUOROBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]

- 3. enviroserve.com [enviroserve.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]

- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]

- 8. ehs.stanford.edu [ehs.stanford.edu]

- 9. oshatrainingschool.com [oshatrainingschool.com]

- 10. eng.uwo.ca [eng.uwo.ca]

- 11. research.wayne.edu [research.wayne.edu]

- 12. weberlogistics.com [weberlogistics.com]

- 13. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 14. m.youtube.com [m.youtube.com]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. virtual-college.co.uk [virtual-college.co.uk]

- 17. CCOHS: How to Work Safely with - Hazardous Products using the [ccohs.ca]

- 18. fishersci.com [fishersci.com]

- 19. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ossila.com [ossila.com]

- 21. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. Sulphonated aromatic pollutants. Limits of microbial degradability and potential of phytoremediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Fate and biodegradability of sulfonated aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the discovery of fluorinated sulfobenzoic acids.

An In-depth Technical Guide to the Synthesis and Application of Fluorinated Sulfobenzoic Acids

Authored by a Senior Application Scientist

Foreword: The Strategic Convergence of Fluorine and Sulfobenzoic Acids

In the landscape of modern medicinal and materials chemistry, the strategic introduction of fluorine into organic scaffolds is a cornerstone of molecular design.[][2] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological properties of a molecule.[][3] When this powerful element is incorporated into the versatile framework of sulfobenzoic acid, a class of compounds emerges with significant potential as pharmaceutical intermediates and advanced materials.[4]

This guide provides a comprehensive technical review of the discovery and synthesis of fluorinated sulfobenzoic acids. It moves beyond a simple recitation of facts to explore the causal relationships behind synthetic strategies, offering field-proven insights for researchers, scientists, and drug development professionals. We will trace the historical development of organofluorine chemistry and its eventual application to this specific class of molecules, detail modern synthetic paradigms with step-by-step protocols, and explore their applications.

A Tale of Two Chemistries: The Historical Prelude

The story of fluorinated sulfobenzoic acids is not one of a single, sudden discovery but of the convergence of two distinct and challenging fields of organic chemistry.

The Taming of Fluorine

Organofluorine chemistry predates the isolation of elemental fluorine itself.[5][6] In 1862, Alexander Borodin achieved the first nucleophilic halogen exchange to create an organofluorine compound, benzoyl fluoride, by treating benzoyl chloride with potassium bifluoride.[5][7] However, the extreme reactivity of elemental fluorine, finally isolated by Henri Moissan in 1886, made its direct use in synthesis explosive and uncontrollable for decades.[][5][8] The turning point was the development of milder, more selective fluorinating agents. The advent of reagents for both electrophilic ("F+") and nucleophilic ("F-") fluorination in the 20th century transformed the field from a chemical curiosity into a practical and powerful tool for molecular engineering.[9][10]

The Sulfobenzoic Acid Scaffold

Concurrently, chemists were exploring the synthesis and utility of sulfobenzoic acids. These bifunctional molecules, containing both a carboxylic acid and a sulfonic acid group, are valuable intermediates. 2-Sulfobenzoic acid, for instance, can be prepared via multi-step processes often starting from substituted benzene derivatives, followed by sulfonation, oxidation, and dehydration steps.[4] Its cyclic anhydride is a key reagent for introducing the o-sulfobenzoyl group into other molecules.[11] The development of reliable methods for synthesizing and modifying this scaffold, such as the oxidation of toluenesulfonic acids, set the stage for more complex derivatives.[12]

Synthetic Paradigms: Crafting the Fluorinated Scaffold

The synthesis of a fluorinated sulfobenzoic acid is a strategic exercise. The core decision revolves around the timing and method of introducing the fluorine atom and the sulfonic acid group. The choice is dictated by the desired substitution pattern, the stability of intermediates, and the availability of starting materials.

The two principal strategic pathways are:

-

Fluorination of a Pre-existing Sulfobenzoic Acid Derivative.

-

Modification of a Pre-existing Fluorinated Aromatic Compound.

Comparative Data on Fluorination Methods

The selection of a fluorination method is critical and depends on the substrate's reactivity and the desired selectivity.

| Method | Typical Reagent(s) | Mechanism | Advantages | Disadvantages |

| Electrophilic Fluorination | Selectfluor (F-TEDA-BF₄), NFSI | Electrophilic Aromatic Substitution | Good for electron-rich aromatics; reagents are often stable solids; high regioselectivity. [9][10] | Requires activated substrates; can be expensive; not suitable for electron-deficient rings. |

| Nucleophilic Fluorination | KF, CsF, TBAF | Nucleophilic Aromatic Substitution (SNAr) | Uses inexpensive fluoride sources; excellent for electron-deficient rings with good leaving groups (e.g., -NO₂, -Cl). [13] | Requires harsh conditions (high temperatures, polar aprotic solvents); fluoride basicity can cause side reactions. [14] |

| Deoxyfluorination | Diethylaminosulfur trifluoride (DAST) | Nucleophilic Substitution | Converts alcohols and carbonyls to fluorides; useful for modifying side chains. | Reagents can be thermally unstable; not for direct aromatic fluorination. |

| Sandmeyer-type Reaction | NaNO₂, HF-Pyridine (Olah's reagent) | Diazotization then F⁻ displacement | Converts an amino group into fluorine; allows for diverse substitution patterns. | Can have variable yields; requires handling of diazonium intermediates. |

Key Experimental Protocol: Synthesis of 2-Nitro-4-sulfobenzoic Acid

This protocol, adapted from a patented process, details a key step that could be part of a larger synthesis for a fluorinated analog (e.g., by starting with a fluorinated toluenesulfonic acid). [12]This method is chosen for its high yield and use of accessible reagents.

Objective: To synthesize 2-nitro-4-sulfobenzoic acid by oxidizing 2-nitro-4-toluenesulfonic acid.

Materials:

-

2-nitro-4-toluenesulfonic acid (1 equivalent)

-

Sodium hypochlorite (NaOCl) solution (approx. 4 equivalents)

-

Concentrated Hydrochloric Acid (HCl)

-

50 mL three-neck round bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring plate and stir bar

-

Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

-

Reaction Setup: Equip a 50 mL three-neck round bottom flask with a reflux condenser and a magnetic stir bar.

-

Charging Reagents: Add 2.0 g (8.4 mmol) of 2-nitro-4-toluenesulfonic acid to the flask. To this, add 20 mL of sodium hypochlorite solution (containing approx. 32.2 mmol of NaOCl).

-

Scientist's Note: Using an excess of the oxidant (sodium hypochlorite) ensures the complete conversion of the methyl group to the carboxylic acid. The reaction is performed in an aqueous medium, which simplifies the workup and avoids the need for organic solvents.

-

-

Heating to Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring.

-

Monitoring the Reaction: Allow the reaction to proceed at reflux for approximately one hour. The progress can be monitored by thin-layer chromatography (TLC) if a suitable method is developed.

-

Cooling and Filtration: After one hour, remove the heat source and allow the mixture to cool to room temperature. Filter the cooled reaction mixture to remove any insoluble byproducts.

-

Self-Validation Check: The initial filtration step clarifies the solution, ensuring that the subsequent precipitation is primarily the desired product.

-

-

Acidification and Precipitation: Transfer the filtrate to a beaker. Slowly acidify the filtrate by adding concentrated hydrochloric acid dropwise while stirring. A solid precipitate of 2-nitro-4-sulfobenzoic acid will begin to form.

-

Complete Precipitation: Continue adding HCl until no further precipitation is observed. This ensures that all the carboxylate salt is protonated to the insoluble carboxylic acid.

-

Isolation and Drying: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water to remove residual HCl and salts. Dry the collected solid thoroughly.

-

Yield and Characterization: Weigh the dried solid to determine the yield. The reported yield for this procedure is approximately 92%. [12]The product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Beyond

The incorporation of a fluoro-sulfobenzoyl moiety into a molecule is a strategic decision aimed at optimizing its properties. Fluorinated benzoic acids are indispensable intermediates in pharmaceutical development.

-

Modulating Physicochemical Properties: The strong electron-withdrawing nature of both fluorine and the sulfo- group can significantly lower the pKa of the carboxylic acid and other functional groups, which can alter a drug's binding affinity and pharmacokinetic properties. []* Enhancing Metabolic Stability: Fluorine is often introduced at a site of potential metabolic oxidation. The strength of the C-F bond prevents enzymatic breakdown (e.g., by Cytochrome P450 enzymes), increasing the drug's half-life and bioavailability. [2]* Improving Target Binding: A fluorine atom can form favorable orthogonal multipolar interactions (e.g., with backbone amides in a protein active site) and can displace water molecules, leading to improved binding affinity. The recent discovery of the fluorinated antibiotic BT-33 showed its fluorine atom making an additional van der Waals contact with the bacterial ribosome, contributing to its enhanced potency. [15]* Versatile Intermediates: Compounds like 4-Amino-2-fluorobenzoic acid are crucial building blocks for anti-inflammatory drugs, analgesics, and targeted therapies in oncology and neurology.

Conclusion and Future Outlook

The discovery and development of fluorinated sulfobenzoic acids represent a triumph of synthetic strategy, born from the maturation of organofluorine chemistry. These molecules are not typically discovered in nature but are meticulously designed and constructed by chemists to solve specific problems, primarily in drug discovery. The journey from the explosive attempts of early pioneers to the controlled and selective fluorination reactions of today provides a powerful toolkit for modern science.

Future research will likely focus on developing more efficient, sustainable, and regioselective methods for their synthesis, including late-stage fluorination techniques. As our understanding of the nuanced roles that fluorine can play in molecular interactions continues to grow, the demand for novel, strategically fluorinated building blocks like the sulfobenzoic acids will undoubtedly increase, paving the way for the next generation of advanced therapeutics and materials.

References

- Organofluorine chemistry. (n.d.). In Wikipedia.

- How are fluorinated organic compounds synthesized? (2025, November 5). LEAPCHEM Blog.

- Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). Journal of the Adhesion Society of Japan.

- Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). Journal of the Adhesion Society of Japan.

- Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (n.d.). ACS Publications.

- CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. (n.d.). Revue Roumaine de Chimie.

- Fluorination. (n.d.). Sigma-Aldrich.

- Modern Synthetic Procedures for the Fluorination of Organic Molecules. (n.d.). CHIMIA.

- History of fluorine. (n.d.). In Wikipedia.

- 2-Sulfobenzoic Acid Esters. II. 4-Amino Derivatives. (n.d.). Journal of the American Chemical Society.

- Organofluorine in Medical Chemistry. (2017, August 27). BOC Sciences.

- 2-Sulfobenzoic anhydride 81-08-3 wiki. (n.d.). Guidechem.

- The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). Pharmaffiliates.

- Process for the preparation of 2-(substituted)-4-sulfobenzoic acid. (1996, October 15). Google Patents.

- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2022, October 12). ResearchGate.

- Method for preparing 2-amino-4-sulfobenzoic acid. (n.d.). Google Patents.

- Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. (n.d.). Pharmaffiliates.

- CAS 81-08-3: 2-Sulfobenzoic acid cyclic anhydride. (n.d.). CymitQuimica.

- The Role of Fluorinated Benzoic Acids in Drug Discovery. (2025, October 18). Pharmaffiliates.

- The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. (n.d.). Pharmaffiliates.

- Applications of 4-Fluoro-2-hydroxybenzoic Acid in Drug Discovery. (2025, October 9). Pharmaffiliates.

- PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS. (n.d.). Google Patents.

- Fluorobenzoic Acid Series. (n.d.). Sparrow Chemical.

- Processes for the preparation of fluorinated benzoic acids. (2001, December 25). Google Patents.

- Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. (n.d.). PubMed.

Sources

- 2. nbinno.com [nbinno.com]

- 3. sparrow-chemical.com [sparrow-chemical.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview on the history of organofluorine chemistry from the viewpoint of material industry | Semantic Scholar [semanticscholar.org]

- 7. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 8. History of fluorine - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. CAS 81-08-3: 2-Sulfobenzoic acid cyclic anhydride [cymitquimica.com]

- 12. US5565608A - Process for the preparation of 2-(substituted)-4-sulfobenzoic acid - Google Patents [patents.google.com]

- 13. leapchem.com [leapchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nomenclature: A Comprehensive Guide to 2,3,5,6-Tetrafluoro-4-sulfobenzoic Acid and Its Chemical Identity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical literature, the precise identification of a compound is paramount. Ambiguous or varied nomenclature can lead to confusion, hinder research progress, and create obstacles in the complex process of drug development. This guide provides a comprehensive overview of the synonyms, properties, synthesis, and applications of the highly specialized aromatic compound, 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid, offering clarity and in-depth technical insights for professionals in the chemical and pharmaceutical sciences.

Unambiguous Identification: Synonyms and Chemical Identifiers

The systematic IUPAC name for the compound of interest is 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid . However, in various publications, databases, and commercial catalogs, it is frequently referred to by its common synonym, 4-Sulfo-2,3,5,6-tetrafluorobenzoic acid . To ensure unequivocal identification, it is crucial to rely on its CAS (Chemical Abstracts Service) Registry Number.

| Identifier | Value |

| Primary IUPAC Name | 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid |

| Common Synonym | 4-Sulfo-2,3,5,6-tetrafluorobenzoic acid |

| CAS Number | 125662-60-4[1] |

| Molecular Formula | C₇H₂F₄O₅S |